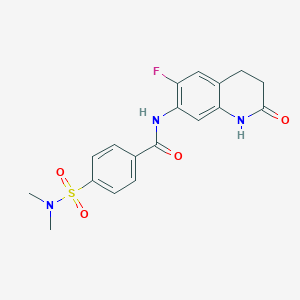
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and effects on biochemical and physiological processes have been investigated extensively.
Mechanism of Action
The mechanism of action of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the inhibition of specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cellular signaling and regulation. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for more targeted and specific experiments. However, one limitation is that N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may not be effective in all cell types or in all disease models.
Future Directions
There are several future directions for the study of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X. One potential direction is the investigation of its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, further studies are needed to fully understand its mechanism of action and effects on cellular signaling pathways. Finally, the development of more targeted and specific compounds based on the structure of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the reaction of 4-carbamoyl-3-chlorophenyl isocyanate with furan-3-carboxylic acid, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is then purified using column chromatography to obtain a pure product.
Scientific Research Applications
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been used in various scientific research studies, particularly in the field of pharmacology. It has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been studied for its effects on cellular signaling pathways and its potential use as a tool for studying protein-protein interactions.
properties
IUPAC Name |
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-15-9-13(1-2-14(15)16(20)23)21-17(24)11-3-6-22(7-4-11)18(25)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNYRGRMGUVPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C(=O)N)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)


![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)

